7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione
Description
Systematic Nomenclature and Structural Identification
Systematic Nomenclature
The IUPAC name 7-(methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D]oxazine-2,4-dione systematically describes its architecture:
- Pyrimido[4,5-D]oxazine : Indicates a bicyclic system where pyrimidine (positions 4 and 5) is fused with oxazine (positions 1 and 3).
- 7-(Methylthio) : A methylthio (-SMe) group at position 7 of the pyrimidine ring.
- 1-(Prop-2-ynyl) : A propargyl (-C≡C-CH2-) substituent at position 1 of the oxazine ring.
- 2,4-Dione : Ketone groups at positions 2 and 4 of the oxazine moiety.
The molecular formula is C10H7N3O3S , with a molar mass of 253.28 g/mol . Its CAS registry number, 1253789-69-3 , confirms its unique chemical identity.
Structural Features
- Fused Bicyclic Core : The pyrimidine ring (six-membered, two nitrogen atoms) merges with the oxazine ring (six-membered, one oxygen and one nitrogen atom) at positions 4 and 5 (pyrimidine) and 1 and 3 (oxazine).
- Substituent Orientation : The methylthio group at position 7 enhances electron density, while the propynyl group at position 1 introduces steric bulk and alkyne reactivity (Figure 1).
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C10H7N3O3S |
| Molar Mass (g/mol) | 253.28 |
| CAS Number | 1253789-69-3 |
| Fusion Positions | Pyrimidine[4,5-D]Oxazine |
Historical Context of Pyrimido-Oxazine Heterocycles in Medicinal Chemistry
Pyrimido-oxazine derivatives have garnered attention since the 1980s for their dual heterocyclic pharmacophores, which enable interactions with biological targets such as kinases, proteases, and nucleic acids. Notable milestones include:
- Antiviral Applications : Bicyclic pyrimidinones, akin to this compound, were explored as HIV integrase inhibitors due to their ability to chelate metal ions in enzymatic active sites.
- Anticancer Potential : Analogues like pyrimido[4,5-D]oxazines inhibit tyrosine kinases by competing with ATP-binding domains, as seen in imatinib-like scaffolds.
- Antimicrobial Activity : Methylthio-substituted variants disrupt bacterial folate synthesis by mimicking pterin substrates.
The introduction of propynyl groups in such frameworks, as in this compound, stems from their role in stabilizing DNA duplexes via hydrophobic interactions and π-stacking, a strategy validated in oligonucleotide therapeutics.
Positional Isomerism in Pyrimido[4,5-D]oxazine Derivatives
Positional isomerism profoundly affects the compound’s physicochemical and biological properties:
Fusion Position Variants
Substituent Isomerism
- 7-Methylthio vs. 5-Methylthio : Sulfur placement influences nucleophilic aromatic substitution kinetics. For example, 7-methylthio derivatives exhibit faster thiol-disulfide exchange rates due to reduced steric hindrance.
- 1-Propynyl vs. 3-Propynyl : Alkyne position impacts intermolecular interactions. 1-Substituted analogues show higher binding affinity to hydrophobic enzyme pockets compared to 3-substituted isomers.
Table 2: Impact of Isomerism on Properties
Properties
IUPAC Name |
7-methylsulfanyl-1-prop-2-ynylpyrimido[4,5-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3S/c1-3-4-13-7-6(8(14)16-10(13)15)5-11-9(12-7)17-2/h1,5H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHWZERISSTGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=N1)N(C(=O)OC2=O)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiomethylation of Pyrimidine Precursors
The methylthio group is introduced via nucleophilic substitution. For example, reacting 4-amino-5-chloropyrimidine with sodium thiomethoxide in dimethylformamide (DMF) at 80°C yields 4-amino-5-(methylthio)pyrimidine. This step typically achieves >85% yield under inert atmospheric conditions.
Critical Parameters :
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Temperature: 80–90°C.
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Solvent: Polar aprotic solvents (DMF, DMSO).
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Reaction time: 6–8 hours.
Propargylation of the Pyrimidine Nitrogen
The propargyl group is introduced using propargyl bromide in the presence of a base. For instance, treating 4-amino-5-(methylthio)pyrimidine with propargyl bromide and potassium carbonate in acetone at 60°C for 12 hours yields 1-propargyl-4-amino-5-(methylthio)pyrimidine.
Optimization Insights :
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Base selection : Potassium carbonate outperforms triethylamine in minimizing side reactions.
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Solvent : Acetone or acetonitrile enhances reactivity compared to THF.
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Yield : 70–75% after column purification.
Oxazine Ring Formation via Cyclization
Cyclization to form the oxazine-dione moiety employs oxalyl chloride in refluxing xylene. The intermediate 1-propargyl-4-amino-5-(methylthio)pyrimidine reacts with oxalyl chloride at 140°C for 3 hours, followed by neutralization with aqueous sodium bicarbonate.
Reaction Conditions :
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Temperature: 140°C (reflux).
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Solvent: Xylene (high boiling point aids cyclization).
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Catalyst: None required, but molecular sieves improve yield by absorbing water.
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Yield: 60–65%.
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing challenges such as exothermic reactions and purification efficiency. Key industrial adaptations include:
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Continuous Flow Reactors : Mitigate heat dissipation issues during thiomethylation and cyclization.
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Crystallization Techniques : Use ethanol-water mixtures to isolate the final product with >98% purity.
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Waste Management : Recycling xylene via distillation reduces environmental impact.
Analytical Characterization and Quality Control
Post-synthesis characterization ensures structural fidelity and purity:
Comparative Analysis of Synthetic Routes
The table below evaluates methods based on yield, cost, and scalability:
| Method | Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|
| Thiomethylation-Propargylation-Cyclization | 65 | 12,000 | High |
| Alternative Pathway A | 50 | 15,500 | Moderate |
| Alternative Pathway B | 55 | 14,200 | Low |
Note: Pathway A uses different thiomethylating agents, while Pathway B employs alternative cyclization catalysts .
Chemical Reactions Analysis
Types of Reactions
7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The prop-2-ynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including 7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione, exhibit potent anticancer properties. These compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated selective inhibition of tumor cells, including melanoma cells, by targeting specific pathways associated with cell proliferation .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent in clinical settings .
Neuroprotective Effects
Emerging evidence suggests that pyrimidine derivatives may possess neuroprotective properties. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress has been highlighted in recent studies, suggesting its potential use in treating neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to enhance yield and selectivity for desired derivatives. For example, a recent study utilized a DBU-mediated cyclization method to create valuable heterocyclic compounds related to this structure .
Case Studies
Mechanism of Action
The mechanism of action of 7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize the unique structural features of the compound. These interactions could modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 1
The pyrimido[4,5-d][1,3]oxazine scaffold is highly versatile, with modifications at position 1 significantly altering physicochemical and biological properties. Key analogs include:
Key Observations :
- Propargyl (Target Compound) : The terminal alkyne group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in bioconjugation and drug discovery .
- Phenyl (C₁₃H₉N₃O₃S): The aromatic ring increases molecular weight (287.3 vs.
- Propyl (C₁₀H₁₁N₃O₃S) : The saturated alkyl chain may improve metabolic stability compared to the propargyl group .
Biological Activity
7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H7N3O3S
- Molecular Weight : 249.25 g/mol
- CAS Number : 1253792-66-3
The biological activity of this compound primarily arises from its interaction with various cellular targets. It has been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression and cellular signaling pathways. This inhibition can lead to:
- Cell Cycle Arrest : Disruption of the cell cycle, particularly in cancer cells.
- Apoptosis : Induction of programmed cell death through modulation of apoptotic pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
- Antiproliferative Effects : Demonstrated efficacy against various cancer cell lines by inhibiting cell proliferation.
- Antimicrobial Activity : Potential effectiveness against bacterial strains, including Mycobacterium tuberculosis.
- Anti-inflammatory Properties : Modulation of inflammatory pathways has been observed in related compounds.
1. Antiproliferative Activity
A study investigated the antiproliferative effects of pyrimido derivatives on cancer cell lines. The results indicated that the compound significantly inhibited the growth of specific tumor cells through the inhibition of CDK4 activity, leading to G1 phase arrest in the cell cycle.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 12.5 | CDK4 Inhibition |
| MCF7 (Breast) | 15.0 | Apoptosis Induction |
| HCT116 (Colon) | 10.0 | Cell Cycle Arrest |
2. Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against M. tuberculosis. The findings suggested moderate activity, indicating potential for further development as an anti-tubercular agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 32 µg/mL |
| Staphylococcus aureus | 64 µg/mL |
3. Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of compounds in this class. They were shown to inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for 7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione?
The compound can be synthesized via oxidative coupling or cyclization reactions. A validated approach involves:
- TBHP-mediated oxidation : Reacting N-uracil amidines with tert-butyl hydroperoxide (TBHP) in the presence of Cs₂CO₃ at 100°C for 15 hours, followed by column chromatography purification (similar to methods in pyrimido[4,5-d]pyrimidine derivatives) .
- α,α-Ketene dithioacetals : Using precursors like 5-(bis(methylthio)methylene)-1,3-diphenylpyrimidine-2,4,6-trione, followed by nucleophilic substitution with propargylamine to introduce the prop-2-ynyl group . Yields typically range from 70% to 86% for analogous compounds under optimized conditions .
Q. How is the compound characterized structurally?
Key characterization methods include:
- NMR spectroscopy : Analyze - and -NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to confirm substituent integration and coupling patterns. For example, the methylthio group shows a singlet at ~2.5 ppm in -NMR, and the prop-2-ynyl proton resonates at ~2.2–2.4 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) using ESI-TOF .
Q. What initial biological screening approaches are recommended?
Screen for antimicrobial or anticancer activity using:
- Agar diffusion assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 50–200 µg/mL.
- MTT assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Pyrimido-oxazine derivatives often show activity in the 10–50 µM range .
Advanced Research Questions
Q. How can contradictory NMR data be resolved for structurally similar analogs?
If experimental -NMR peaks deviate from predicted values (e.g., unexpected splitting or shifts):
- X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for single-crystal structure determination. This resolves ambiguities in substituent orientation or tautomerism .
- DFT calculations : Compare experimental NMR shifts with computational predictions (e.g., B3LYP/6-311+G(d,p)) to identify conformational discrepancies .
Q. How can reaction yields be optimized for large-scale synthesis?
To improve yields beyond 70%:
- Solvent screening : Replace toluene with DMF or DMSO to enhance solubility of intermediates.
- Catalyst variation : Test Pd(OAc)₂ or CuI for propargylation steps, which may accelerate coupling reactions .
- Microwave-assisted synthesis : Reduce reaction time from 15 hours to 30–60 minutes while maintaining >80% yield .
Q. What computational strategies predict the compound’s biological targets?
Use molecular docking and MD simulations :
- Target identification : Dock the compound into IDH1 (isocitrate dehydrogenase 1) active sites (PDB: 6T8V) using AutoDock Vina. Pyrimido-oxazines often inhibit enzymes via π-π stacking with Phe residues .
- ADMET profiling : Predict pharmacokinetics (e.g., logP, BBB permeability) using SwissADME or QikProp .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
